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Barium tantalum oxide (Ba5Ta4O15)

Cat. No.: B1143655
CAS No.: 12231-98-0
M. Wt: 595.22
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Description

Significance of Complex Oxide Materials in Advanced Research

Complex oxides, which are compounds containing oxygen and at least two other elements, are a cornerstone of modern materials science. wikipedia.orgazom.com These materials are renowned for their vast array of functional properties, including ferromagnetism, ferroelectricity, piezoelectricity, and high-temperature superconductivity. wikipedia.orgazom.com This versatility stems from the strongly correlated electrons in their d or f orbitals, which leads to a sensitive interplay between their charge, spin, orbital, and lattice degrees of freedom. okstate.edu

The ability to manipulate their properties by altering their composition and structure makes complex oxides indispensable for a wide range of technological applications. They are integral to the manufacturing of magnets, capacitors, transducers, and fuel cells. wikipedia.orgtaylorandfrancis.com Furthermore, ongoing research is exploring their use in next-generation electronics, such as ReRAM, FeRAM, and memristors, as well as in energy technologies and biomedical devices. wikipedia.orgwisc.edu The development of advanced synthesis techniques, such as epitaxial growth and molecular templating, continues to expand the possibilities for creating novel complex oxide heterostructures with emergent properties and enhanced functionalities. wisc.eduwordpress.comnih.gov

Overview of Ba₅Ta₄O₁₅ within Perovskite-Related Systems

Barium tantalum oxide (Ba₅Ta₄O₁₅) belongs to the family of perovskite-related oxides. ontosight.ai The ideal perovskite structure has the chemical formula ABO₃, where A and B are cations of different sizes. okstate.edutaylorandfrancis.com Ba₅Ta₄O₁₅ is classified as a cation-deficient layered perovskite. researchgate.netresearchgate.net Its structure can be conceptualized as a five-layer stacking of close-packed BaO₃ layers, with tantalum ions occupying the octahedral sites between these layers. researchgate.netiucr.org A key feature is the absence of tantalum atoms between the third and fourth layers, creating a vacancy that distinguishes it from the simple perovskite structure. researchgate.net

Evolution of Research Perspectives on Ba₅Ta₄O₁₅

Initial research on Ba₅Ta₄O₁₅, dating back to the early 1960s, focused on its synthesis and fundamental crystal structure determination. iucr.org Early studies successfully prepared Ba₅Ta₄O₁₅ through solid-state reactions and identified its trigonal crystal system. iucr.org For many years, the primary interest in this material was centered on its dielectric properties, particularly for microwave applications. Researchers investigated its high dielectric constant and quality factor, exploring substitutions at the barium and tantalum sites to tune these properties for use in dielectric resonators. researchgate.netresearchgate.net

More recently, the research focus has expanded significantly, driven by the search for new functional materials for environmental and energy applications. A major area of contemporary research is the photocatalytic activity of Ba₅Ta₄O₁₅. researchgate.netoup.com Studies have demonstrated its potential for the decomposition of water into hydrogen and oxygen, particularly when its morphology is controlled at the nanoscale or when it is combined with other materials to form heterojunctions. researchgate.netcambridge.orgresearchgate.net The synthesis of Ba₅Ta₄O₁₅ with specific morphologies, such as nanofibers and flower-like microspheres, has been shown to enhance its photocatalytic performance by increasing surface area and improving charge carrier separation. cambridge.org Furthermore, recent investigations have explored its use as a catalyst support for ammonia (B1221849) synthesis, highlighting the role of oxygen vacancies in enhancing catalytic activity. researchgate.net This evolution from a material studied for its basic structural and dielectric properties to one with potential in advanced photocatalysis and catalysis exemplifies the ongoing discovery of new functionalities in complex oxides.

Detailed Research Findings

Synthesis and Structural Characteristics

The most common method for synthesizing polycrystalline Ba₅Ta₄O₁₅ is the conventional solid-state reaction route. ontosight.aiiucr.org This typically involves mixing stoichiometric amounts of barium carbonate (BaCO₃) and tantalum(V) oxide (Ta₂O₅) followed by calcination at high temperatures, often around 1150 °C or higher. ontosight.aiiucr.org Alternative synthesis techniques have been developed to produce Ba₅Ta₄O₁₅ with controlled morphologies. For instance, hydrothermal synthesis has been employed to create 3D flower-like microspheres with high surface area. cambridge.org The flux method, using molten salts like BaCl₂·2H₂O, has also been utilized to grow polycrystalline films of Ba₅Ta₄O₁₅ on tantalum substrates. acs.org

The crystal structure of Ba₅Ta₄O₁₅ has been consistently identified as a layered perovskite with a trigonal symmetry belonging to the P-3m1 space group. researchgate.netiucr.orgmaterialsproject.org

Table 1: Crystallographic Data for Ba₅Ta₄O₁₅

ParameterValueReference
Crystal SystemTrigonal iucr.orgmaterialsproject.org
Space GroupP-3m1 researchgate.netmaterialsproject.org
Lattice Parameter (a)~5.79 Å iucr.org
Lattice Parameter (c)~11.75 Å iucr.org

The structure consists of five close-packed BaO₃ layers, with Ta⁵⁺ ions in octahedral coordination with oxygen. A distinctive feature is the vacancy of a B-site cation (tantalum) between the third and fourth layers. researchgate.net

Dielectric Properties

Barium tantalum oxide is characterized by its high dielectric constant (εr) and a high quality factor (Q×f), making it a material of interest for microwave dielectric applications. ontosight.airesearchgate.net The dielectric properties can be tuned through solid solutions, for example, by substituting strontium for barium or niobium for tantalum. researchgate.net

Table 2: Microwave Dielectric Properties of Ba₅Ta₄O₁₅ and Related Compounds

CompoundDielectric Constant (εr)Quality Factor (Q×f) in GHzTemperature Coefficient of Resonant Frequency (τf) in ppm/°CReference
Ba₅Ta₄O₁₅~39.2-40~26,000-37,350+78 researchgate.netresearchgate.net
Ba₅Nb₄O₁₅~39.2~25,200+78 researchgate.net
Sr₅Ta₄O₁₅~43LowNot Measured researchgate.net

The substitution of strontium at the barium site generally leads to a decrease in the quality factor. researchgate.net Conversely, doping with tungsten and titanium has been shown to improve the Q×f value in the related compound Ba₅Nb₄O₁₅. researchgate.net

Photocatalytic Activity

The efficiency of Ba₅Ta₄O₁₅ as a photocatalyst can be significantly improved through several strategies:

Morphology Control: Synthesizing Ba₅Ta₄O₁₅ in the form of nanostructures, such as flower-like microspheres, increases the surface area and improves charge carrier separation, leading to higher photocatalytic activity. cambridge.org

Heterojunction Formation: Creating heterojunctions with other materials can enhance visible light absorption and promote charge separation. researchgate.netresearchgate.net

Doping: Doping with nitrogen has been shown to increase the visible light absorbance of Ba₅Ta₄O₁₅, making it active under a broader spectrum of light for applications like photocatalytic hydrogen production. researchgate.net

Studies have shown that Ba₅Ta₄O₁₅ can exhibit high rates of hydrogen production, even without the use of a noble-metal co-catalyst. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaO6Ta2 B1143655 Barium tantalum oxide (Ba5Ta4O15) CAS No. 12231-98-0

Properties

IUPAC Name

barium(2+);oxygen(2-);tantalum(5+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5Ba.15O.4Ta/q5*+2;15*-2;4*+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXXCWDIBHXWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ta+5].[Ta+5].[Ta+5].[Ta+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ba5O15Ta4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924132
Record name Barium tantalum(5+) oxide (5/4/15)
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Molecular Weight

1650.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12231-98-0
Record name Barium tantalum oxide (Ba5Ta4O15)
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Record name Barium tantalum oxide (Ba5Ta4O15)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Barium tantalum(5+) oxide (5/4/15)
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Synthetic Methodologies and Growth Mechanisms of Ba₅ta₄o₁₅

Conventional Solid-State Reaction Approaches

The most traditional method for synthesizing polycrystalline ceramics like Ba₅Ta₄O₁₅ is the solid-state reaction technique. This approach involves the intimate mixing of precursor powders, typically carbonates and oxides, followed by repeated high-temperature calcinations and sintering steps to achieve a homogeneous, single-phase material.

Optimization of Reaction Parameters for Phase Purity

The formation of phase-pure Ba₅Ta₄O₁₅ via solid-state reaction is highly dependent on the processing parameters, primarily calcination and sintering temperatures and duration. The goal is to provide sufficient thermal energy to overcome the kinetic barriers for the diffusion of ions and the formation of the desired crystal structure, without causing decomposition or the formation of unwanted secondary phases.

While specific optimization studies for Ba₅Ta₄O₁₅ are not extensively detailed in publicly available literature, the principles can be understood from studies on similar perovskite-type oxides, such as Barium Titanate (BaTiO₃). For these materials, calcination is typically performed at temperatures high enough to ensure the decomposition of precursors (like Barium Carbonate) and initiate the reaction. For BaTiO₃, this is often in the range of 900-1100°C. researchgate.netresearchgate.net Sintering is then carried out at higher temperatures (e.g., 1250-1350°C for BaTiO₃) to increase the density and crystallinity of the final ceramic. researchgate.net The optimization process involves analyzing the product's phase composition, typically by X-ray Diffraction (XRD), after heating at various temperatures and times to identify the conditions that yield the highest percentage of the desired phase.

Table 1: Illustrative Reaction Parameters for Solid-State Synthesis of Perovskite Oxides (Based on BaTiO₃ studies) This table illustrates the general approach to optimizing reaction parameters. Specific values for Ba₅Ta₄O₁₅ may vary.

ParameterTypical RangePurposeCommon Precursors
Calcination Temperature900 - 1100°CDecomposition of precursors and initial phase formation.BaCO₃, Ta₂O₅
Sintering Temperature1200 - 1400°CDensification and grain growth of the target phase.
Reaction Time4 - 24 hoursEnsuring reaction completion.

Influence of Stoichiometry on Crystalline Phase Formation

Maintaining the precise stoichiometric ratio of the metal cations is critical in solid-state synthesis to obtain a single-phase product. For Ba₅Ta₄O₁₅, the required molar ratio of Barium to Tantalum is 5:4. Any deviation from this ratio can lead to the formation of other stable phases in the BaO-Ta₂O₅ system.

For instance, a Tantalum-rich starting mixture may lead to the formation of phases such as BaTa₂O₆ or Ba₃Ta₅O₁₅ alongside the desired Ba₅Ta₄O₁₅. researchgate.net Conversely, a Barium-rich composition could result in different secondary phases. Studies on the related BaTiO₃ system show that even slight deviations from the 1:1 Ba/Ti ratio result in the formation of secondary phases like Ba₂TiO₄, which can significantly alter the material's properties. mdpi.com Therefore, precise control over the initial weighing of precursors and ensuring homogeneous mixing are paramount to achieving phase purity in Ba₅Ta₄O₁₅.

Solution-Based and Soft Chemistry Routes

To overcome the limitations of solid-state reactions, such as high reaction temperatures, lack of homogeneity, and poor control over particle morphology, various solution-based methods have been developed. These "soft chemistry" routes offer better mixing of precursors at the molecular level, often leading to lower crystallization temperatures and the formation of nanostructured materials.

Hydrothermal Synthesis Investigations

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically within a sealed vessel called an autoclave. This method is effective for producing crystalline materials directly from solution.

Investigations into the synthesis of Ba₅Ta₄O₁₅ nanosheets have identified optimal conditions for their formation. Research has shown that maintaining the reactants at temperatures above 270°C for 24 hours can produce monolayer nanosheets of the compound. The formation mechanism is suggested to be a process of dissolution and recrystallization. Similarly, studies on the related compound Ba₅Nb₄O₁₅ report its successful synthesis at 240°C in just 3 hours. researchgate.net The key parameters in hydrothermal synthesis are reaction temperature, time, and the concentration and pH of the precursor solution, all of which influence the final product's particle size and morphology. mdpi.comresearchgate.net

Table 2: Reported Conditions for Hydrothermal Synthesis

CompoundTemperatureTimeResulting Morphology
Ba₅Ta₄O₁₅>270°C24 hoursNanosheets (~1.1 nm thickness)
Ba₅Nb₄O₁₅ (related compound)240°C3 hoursUltrafine powders (~100 nm) researchgate.net

Sol-Gel Processing Techniques

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a solution system (the "sol") into a solid-gel phase. This is typically achieved through the hydrolysis and condensation of metal alkoxide or metal salt precursors. youtube.commdpi.com

For Ba₅Ta₄O₁₅, hexagonal structures have been synthesized using a sol-gel process at temperatures between 700°C and 900°C. The process generally involves dissolving suitable precursors, such as barium acetate (B1210297) and tantalum ethoxide, in a solvent like acetic acid and ethanol. The solution undergoes hydrolysis and polycondensation to form a gel, which is then dried and calcined at a high temperature to crystallize the final oxide product. The sol-gel method offers excellent control over the product's purity and microstructure by manipulating parameters like pH, water-to-precursor ratio, and calcination temperature. mdpi.comresearchgate.net

Table 3: General Parameters for Sol-Gel Synthesis of Complex Oxides

ParameterTypical PrecursorsProcess StepTypical Conditions
Metal SourcesBarium Acetate [Ba(CH₃COO)₂], Tantalum Ethoxide [Ta(OC₂H₅)₅]Solution PreparationDissolution in solvents like acetic acid or ethanol.
GelationHydrolysis and CondensationAgingRoom temperature for several hours to days.
CrystallizationCalcination700 - 900°C for Ba₅Ta₄O₁₅. mdpi.com

Citrate (B86180) Route Synthesis Protocols

The citrate route is a modification of the sol-gel method where citric acid is used as a chelating agent. Citric acid forms stable complexes with the metal cations in the precursor solution, ensuring they remain homogeneously distributed during the evaporation of the solvent and subsequent thermal treatment. youtube.com

In a typical citrate route synthesis, metal nitrates (e.g., barium nitrate (B79036) and a tantalum citrate precursor) are dissolved in water, and then citric acid is added. The solution is heated to evaporate the water, resulting in a viscous, transparent gel. This gel is then decomposed at a relatively low temperature (e.g., 300-400°C) to burn off the organic components, leaving a precursor powder. This powder is subsequently calcined at a higher temperature (e.g., 500-1000°C) to form the crystalline oxide phase. youtube.com This method is effective in producing fine, homogeneous powders at lower temperatures compared to the conventional solid-state reaction. researchgate.netyoutube.com

Table of Compounds Mentioned

Compound Name Chemical Formula
Barium tantalum oxide Ba₅Ta₄O₁₅
Barium carbonate BaCO₃
Tantalum(V) oxide Ta₂O₅
Barium titanate BaTiO₃
Barium orthotitanate Ba₂TiO₄
Barium tantalate BaTa₂O₆
Barium tantalate Ba₃Ta₅O₁₅
Barium niobate Ba₅Nb₄O₁₅
Barium acetate Ba(CH₃COO)₂
Tantalum ethoxide Ta(OC₂H₅)₅
Citric acid C₆H₈O₇

Advanced Growth Techniques for Controlled Morphology

The ability to control the size, shape, and dimensionality of Ba₅Ta₄O₁₅ is critical for its application in various technologies. Researchers have developed several advanced synthesis techniques to produce specific morphologies, including nanosheets, nanorods, thin films, and nanofibers.

Nanosheet and Nanorods Fabrication Studies

The fabrication of two-dimensional (2D) nanosheets and one-dimensional (1D) nanorods of Ba₅Ta₄O₁₅ has been successfully achieved through distinct chemical routes.

Monomolecular-layer Ba₅Ta₄O₁₅ nanosheets with a hexagonal structure have been synthesized using a hydrothermal method. researchgate.net These nanosheets possess a remarkable thinness of approximately 1.1 nm, corresponding to a single molecular layer, with lateral dimensions ranging from 50 to 200 nm. researchgate.netresearchgate.net The optimal conditions for achieving this morphology involve maintaining the reactants at a temperature above 270°C for 24 hours. researchgate.netresearchgate.net These 2D structures have demonstrated high photocatalytic activity, for instance, in the degradation of Rhodamine B and gaseous formaldehyde. researchgate.netresearchgate.net

In contrast, Ba₅Ta₄O₁₅ nanorods have been synthesized via a sol-gel process at higher temperatures, typically between 700°C and 900°C. researchgate.net This method results in hexagonal nanorod structures. It was observed that higher synthesis temperatures promote greater atom mobility, leading to changes in the growth direction and the formation of well-defined hexagonal squares, indicating high-quality samples. researchgate.net

MorphologySynthesis MethodKey ParametersResulting Dimensions
Nanosheets Hydrothermal>270°C, 24 h, High OH⁻ concentration~1.1 nm thickness, 50-200 nm lateral size researchgate.netresearchgate.net
Nanorods Sol-Gel700-900°CNot specified

Flux-Assisted Crystal Growth and Film Deposition

The flux-assisted method has been effectively employed for the fabrication of polycrystalline Ba₅Ta₄O₁₅ films. acs.org This technique involves using a molten salt, or flux, as a solvent to facilitate the crystallization of the desired material at temperatures below its melting point.

In a notable study, Ba₅Ta₄O₁₅ films were grown on tantalum (Ta) substrates using a molten barium chloride dihydrate (BaCl₂·2H₂O) flux at 1000°C. acs.org The process resulted in the formation of idiomorphic crystals, which are well-formed crystals with clearly defined faces. These Ba₅Ta₄O₁₅ crystals grew as elongated hexagons, vertically and densely packed on the substrate. acs.org The growth atmosphere was found to be a critical parameter in controlling the formation of these well-developed facets and characteristic shapes. acs.org This technique is particularly valuable for applications requiring high-quality crystalline layers, such as in photocatalysis. acs.org

Electrospinning Methods for Nanofiber Preparation

Electrospinning is a versatile and scalable technique used to produce continuous nanofibers. mdpi.com This method has been successfully adapted for the preparation of Ba₅Ta₄O₁₅ nanofibers. acs.org The process involves applying a high voltage to a polymer solution containing the precursor materials, which ejects a charged jet that solidifies into a fiber as the solvent evaporates. researchgate.net

Studies on electrospun Ba₅Ta₄O₁₅ nanofibers have investigated the relationship between the fiber's physical characteristics and its functional properties. For example, research has been conducted on nanofibers with varying diameters, such as 93 nm, 114 nm, and 205 nm. acs.org Interestingly, it was found that the photocatalytic activity of these nanofibers was less dependent on the fiber diameter itself and more influenced by the crystallite size and orientation within the fibers. acs.org This highlights the importance of controlling not just the macro-scale morphology (fiber diameter) but also the micro-scale crystalline structure during the electrospinning process.

Mechanistic Studies of Growth and Formation Pathways

Understanding the fundamental mechanisms of crystal growth is essential for refining synthesis protocols and achieving precise control over the final product's characteristics.

Dissolution-Recrystallization Mechanisms

The formation of Ba₅Ta₄O₁₅ nanosheets via hydrothermal synthesis is believed to proceed through a dissolution-recrystallization mechanism. researchgate.netresearchgate.net This proposed pathway is based on observations of how synthesis parameters, such as reaction time, temperature, and basicity, affect the final product. researchgate.netresearchgate.net

In this mechanism, precursor materials initially dissolve in the solvent. Subsequently, under specific thermodynamic conditions, the dissolved species reach a state of supersaturation, leading to the nucleation and growth of the crystalline Ba₅Ta₄O₁₅ phase. The recrystallization process allows for the gradual and controlled formation of the layered nanosheet structure.

Control of Particle Size and Morphology through Synthesis Parameters

The final size and shape of Ba₅Ta₄O₁₅ particles are dictated by the specific parameters employed during synthesis. By carefully tuning these conditions, it is possible to selectively grow a desired morphology.

The basicity of the reaction medium is a critical factor in the hydrothermal synthesis of nanosheets. High concentrations of hydroxide (B78521) ions (OH⁻) have a hindering effect on crystal growth along the c-axis (the direction of stacking for the layers). researchgate.net This anisotropic inhibition promotes faster growth along the a- and b-planes, resulting in the formation of thin, flat nanosheets rather than thicker, three-dimensional particles. researchgate.net

In the sol-gel synthesis of nanorods, temperature is a key control parameter. Elevating the temperature within the 700-900°C range enhances atomic mobility. researchgate.net This allows the atoms to arrange themselves more effectively into a stable, crystalline structure, leading to the formation of high-quality hexagonal nanorods. researchgate.net For electrospun nanofibers, while parameters like solution viscosity and voltage control the basic fiber diameter, the resulting photocatalytic performance is more intricately linked to the crystallite size and orientation, which are influenced by post-spinning thermal treatments and precursor solution properties. acs.org

ParameterSynthesis MethodEffect on MorphologySource
Basicity (OH⁻ Conc.) HydrothermalHigh concentration hinders c-axis growth, favoring 2D nanosheet formation. researchgate.net
Temperature Sol-GelHigher temperatures (700-900°C) enhance atom mobility, improving crystal quality and forming hexagonal nanorods. researchgate.net
Crystallite Size & Orientation ElectrospinningMore influential on photocatalytic activity than the overall nanofiber diameter. acs.org

Crystallographic and Structural Elucidation of Ba₅ta₄o₁₅

Determination of Crystal Structure and Lattice Parameters

The foundational crystallographic data for Ba₅Ta₄O₁₅ reveals a well-defined, ordered atomic structure. Early research established its fundamental structural framework, which has been subsequently confirmed and refined.

The compound Ba₅Ta₄O₁₅ crystallizes in the trigonal crystal system. materialsproject.org This classification points to a specific set of symmetry elements that define the repeating pattern of its atomic constituents. The established space group for this compound is P-3m1. materialsproject.org The lattice parameters, which define the dimensions of the unit cell, have been determined to be a = 5.82 Å and c = 11.88 Å, with angles α = 90.00°, β = 90.00°, and γ = 120.00°. materialsproject.org These parameters provide the basis for a complete description of the crystal lattice.

The structure consists of three distinct sites for Barium (Ba²⁺) ions and two for Tantalum (Ta⁵⁺) ions. materialsproject.org The coordination environment for the barium ions is a 12-coordinate geometry, forming BaO₁₂ cuboctahedra. materialsproject.org The tantalum ions are bonded to six oxygen atoms, forming TaO₆ octahedra. materialsproject.org These octahedra share corners with each other, with tilt angles ranging from 0-9°. materialsproject.org

Crystallographic Data for Ba₅Ta₄O₁₅

ParameterValue
Crystal SystemTrigonal
Space GroupP-3m1 (No. 164)
Lattice Parameter 'a'5.82 Å
Lattice Parameter 'c'11.88 Å
Unit Cell Volume348.60 ų

X-ray diffraction (XRD) is a primary and indispensable technique for the structural characterization of crystalline materials like Ba₅Ta₄O₁₅. rsc.org It is used to confirm the phase purity of synthesized samples and to determine their crystal structure. The diffraction pattern obtained from an XRD experiment consists of a series of peaks (reflections) at specific angles (2θ). The positions and intensities of these peaks are unique to a particular crystal structure, acting as a fingerprint for the material.

For Ba₅Ta₄O₁₅, XRD analysis confirms its trigonal structure. materialsproject.orgresearchgate.net The experimental diffraction patterns are compared against standard patterns from crystallographic databases, such as the Inorganic Crystal Structure Database (ICSD), where Ba₅Ta₄O₁₅ is referenced under entries 15429 and 16028. materialsproject.org This comparison allows for the verification of the successful synthesis of the target compound and the absence of secondary phases.

While standard XRD confirms the crystal structure, Rietveld refinement is a powerful analytical method used to refine the structural model and obtain highly accurate crystallographic parameters from powder diffraction data. lu.sescispace.com This computational technique involves fitting a calculated theoretical diffraction profile to the entire measured experimental pattern, minimizing the difference between the two through a least-squares approach. lu.se

The well-defined structure of Ba₅Ta₄O₁₅ makes it a suitable reference model for the Rietveld analysis of related complex oxides. researchgate.netresearchgate.netresearchgate.net In such analyses, the known trigonal structure of Ba₅Ta₄O₁₅ serves as the starting point for refining the structures of isostructural or distorted compounds. researchgate.netresearchgate.netresearchgate.net The refinement process adjusts various parameters, including lattice parameters, atomic coordinates, and thermal parameters, until the calculated pattern closely matches the experimental data. scispace.com This validation process ensures the accuracy of the structural model and provides detailed insights into bond lengths and angles. materialsproject.org

Local and Global Structural Characterization

Beyond the average crystal structure revealed by XRD, understanding the material's properties requires characterization at different length scales, from the microscopic morphology down to local atomic arrangements. Electron microscopy and advanced synchrotron techniques provide this crucial information.

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful technique for visualizing the atomic structure of materials directly. It provides information on the crystallinity, presence of defects, and local atomic ordering. For materials synthesized via methods like the flux method, which is known to produce highly crystalline particles, HR-TEM can confirm the quality of the crystals. researchgate.net

HR-TEM images would reveal the ordered lattice fringes corresponding to the atomic planes within the Ba₅Ta₄O₁₅ crystal. Selected Area Electron Diffraction (SAED) patterns, which can be obtained in a TEM, provide further crystallographic information. A typical SAED pattern for a single crystal of Ba₅Ta₄O₁₅ would show a regular array of diffraction spots, the geometry of which is directly related to the crystal's symmetry and orientation, confirming the trigonal structure. researchgate.net

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology, size, and shape of the Ba₅Ta₄O₁₅ crystals. This microstructural assessment is crucial as these features can be influenced by the synthesis method and can, in turn, affect the material's properties.

Studies have shown that when Ba₅Ta₄O₁₅ is prepared using a flux-coating technique, it forms idiomorphic crystals with well-developed facets. researchgate.netelsevierpure.com Specifically, these crystals are observed to grow in the shape of elongated hexagons. researchgate.netelsevierpure.com These hexagonal crystals can be densely packed and grown vertically on a substrate, indicating an ordered growth mechanism. researchgate.netelsevierpure.com

Summary of Research Findings for Ba₅Ta₄O₁₅

TechniqueKey Findings
X-ray Diffraction (XRD)Confirms a trigonal crystal structure with space group P-3m1.
Rietveld RefinementValidates the structural model of Ba₅Ta₄O₁₅, which is often used as a starting point for analyzing related compounds. researchgate.netresearchgate.net
Scanning Electron Microscopy (SEM)Reveals idiomorphic, elongated hexagonal crystal morphology when synthesized by the flux method. researchgate.netelsevierpure.com
High-Resolution Transmission Electron Microscopy (HR-TEM)Confirms the high crystallinity of the material.

While conventional laboratory XRD provides information on the average, long-range crystal structure, it may not be sensitive to subtle local distortions or variations in the atomic environment. Advanced synchrotron X-ray techniques offer significantly higher resolution and intensity, enabling a more detailed probe of the local structure. lu.selu.setytlabs.co.jp

Techniques such as synchrotron-based X-ray diffraction and total scattering analysis (which yields the Pair Distribution Function, PDF) can provide precise information on local atomic arrangements, bond distances, and coordination environments. rsc.orgnih.gov For complex oxides like tantalates, these methods can reveal subtle structural features that are averaged out in conventional diffraction experiments. rsc.org For instance, in-situ studies using synchrotron radiation can monitor structural changes during processes like crystallization, providing insights into the formation of local structural motifs. rsc.org The application of these advanced techniques to Ba₅Ta₄O₁₅ would allow for a deeper understanding of the local coordination of the Ba²⁺ and Ta⁵⁺ ions and any deviations from the ideal crystal structure, which are critical for a complete picture of its structure-property relationships. acs.orgnih.gov

Analysis of Octahedral Tilting and Distortion in the Perovskite Framework

The structure contains two distinct, inequivalent Ta⁵⁺ sites, each forming TaO₆ octahedra. rsc.org These octahedra are interconnected, sharing corners and faces with adjacent octahedra and with BaO₁₂ cuboctahedra. rsc.org The arrangement results in a specific pattern of octahedral tilting. In the first Ta⁵⁺ site, the corner-sharing TaO₆ octahedra exhibit tilt angles ranging from 0 to 9 degrees. rsc.org For the second inequivalent Ta⁵⁺ site, the corner-sharing tilt angle is a distinct 9 degrees. rsc.org

This tilting is accompanied by considerable distortion of the TaO₆ octahedra. rsc.org The distortion is evident from the non-uniformity of the tantalum-oxygen bond lengths. In one Ta⁵⁺ site, there are three shorter Ta-O bonds measuring 1.95 Å and three longer bonds at 2.08 Å. rsc.org The octahedra associated with the second Ta⁵⁺ site show even greater distortion, with three shorter bonds of 1.85 Å and three longer bonds of 2.25 Å. rsc.org Such distortions from ideal octahedral geometry are a common feature in perovskite-related structures and are critical in determining their electronic and physical properties. byjus.com The flexibility of the corner-connected octahedral lattice allows for these distortions, which can be influenced by factors like cation size and bond covalency. byjus.com

Table 1: Crystallographic Data for Ba₅Ta₄O₁₅

Parameter Value
Crystal System Trigonal
Space Group P-3m1 (No. 164) semanticscholar.orgrsc.org
TaO₆ Octahedra (Site 1)
Corner-Sharing Tilt Angles 0-9° rsc.org
Ta-O Bond Lengths 3x 1.95 Å, 3x 2.08 Å rsc.org
TaO₆ Octahedra (Site 2)
Corner-Sharing Tilt Angles rsc.org
Ta-O Bond Lengths 3x 1.85 Å, 3x 2.25 Å rsc.org

Defect Chemistry and Non-Stoichiometry within Ba₅Ta₄O₁₅ Structures

The defect chemistry of Ba₅Ta₄O₁₅ is integral to its structural identity and functional properties. Non-stoichiometry, particularly through B-site deficiency and the formation of point defects like oxygen vacancies, is a key characteristic of this material.

Ba₅Ta₄O₁₅ is structurally defined as a B-site deficient hexagonal perovskite. semanticscholar.org In the ideal ABO₃ perovskite structure, the ratio of A-site cations (Barium) to B-site cations (Tantalum) is 1:1. However, in Ba₅Ta₄O₁₅, the ratio of Ba to Ta is 5:4, indicating a clear deficiency in the B-site. This inherent non-stoichiometry means that for every five Ba²⁺ ions, there are only four Ta⁵⁺ ions, leading to one vacant B-site in the perovskite framework. This ordered vacancy arrangement is fundamental to its layered hexagonal structure. Studies on the broader Ba₅Nb₄-xTaxO₁₅ system, where Ba₅Ta₄O₁₅ is the x=4 end-member, confirm that this B-site deficient structure is stable across the compositional range. semanticscholar.org The presence of these ordered vacancies influences the material's electronic structure and is a critical factor in its application, for instance, in photocatalysis.

Point defects, which are zero-dimensional imperfections in the crystal lattice, significantly influence the properties of materials. In Ba₅Ta₄O₁₅, beyond the intrinsic B-site vacancies, oxygen vacancies (OVs) are a notable type of point defect. semanticscholar.orgrsc.org Oxygen vacancies are lattice sites where an oxygen anion is missing. Their formation is particularly relevant when the material is subjected to reducing conditions or high temperatures.

The creation of oxygen vacancies in Ba₅Ta₄O₁₅ has been demonstrated to be a method for tuning its catalytic properties. rsc.org For instance, the reduction of Ba₅Ta₄O₁₅ can lead to the formation of OVs, which in turn enhance the material's performance as a catalyst support for ammonia (B1221849) synthesis. rsc.org These vacancies can act as active sites, influencing the adsorption and dissociation of reactant molecules. rsc.org The concentration and distribution of these vacancies can be controlled by factors such as temperature and the chemical environment. The formation of an oxygen vacancy creates localized electrons to maintain charge neutrality, which can alter the electronic conductivity and optical properties of the material. While other point defects like cation vacancies (Ba or Ta) and interstitials are theoretically possible as in other perovskites, the B-site and oxygen vacancies are the most prominently discussed defects in the context of Ba₅Ta₄O₁₅.

Heterostructures and Composite Systems Involving Ba₅Ta₄O₁₅

The integration of Ba₅Ta₄O₁₅ into heterostructures and composite systems is a promising strategy for developing advanced materials with enhanced functionalities, particularly in photocatalysis.

Various methods have been employed to synthesize Ba₅Ta₄O₁₅-based composites and heterostructures. A facile, two-step self-assembly strategy has been successfully used to create Ba₅Ta₄O₁₅/AgVO₃ heterojunctions. In this process, pre-synthesized AgVO₃ nanoribbons are mixed with the precursors for Ba₅Ta₄O₁₅, leading to the in-situ growth of Ba₅Ta₄O₁₅ nanosheets that adhere to the surface of the AgVO₃ nanoribbons. This method allows for intimate contact between the two components, which is crucial for efficient interfacial charge transfer.

Furthermore, Ba₅Ta₄O₁₅ has been synthesized in the form of nanofibers with tailored diameters (ranging from 100-300 nm) via electrospinning. semanticscholar.org By adjusting the viscosity of the spinning solution, the fiber diameter can be controlled, which in turn influences the material's performance in applications like photocatalytic water splitting. semanticscholar.org Another example includes the synthesis of Ba₅Ta₄O₁₅-Ba₃Ta₅O₁₅-BaTa₂O₆ heterojunctions at ambient pressure, demonstrating the feasibility of creating multi-phase composites within the barium-tantalum-oxide system. semanticscholar.org

Table 2: Examples of Ba₅Ta₄O₁₅-Based Composites and Heterostructures

Composite System Synthesis Method Morphology
Ba₅Ta₄O₁₅/AgVO₃ Two-step self-assembly Nanosheets on Nanoribbons
Ba₅Ta₄O₁₅ Nanofibers Electrospinning semanticscholar.org Nanofibers (100-300 nm diameter) semanticscholar.org
Ba₅Ta₄O₁₅-Ba₃Ta₅O₁₅-BaTa₂O₆ Ambient pressure synthesis semanticscholar.org Mixed-phase composite semanticscholar.org

First-Principles Computational Approaches

First-principles computational studies, which are based on quantum mechanics, provide a fundamental understanding of a material's electronic properties without relying on experimental parameters. purdue.edudrexel.edu These ab initio methods are essential for predicting the behavior of materials like Ba₅Ta₄O₁₅. nih.gov

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. rsc.orgyoutube.com It has been widely applied to study the structural, electronic, and optical properties of barium tantalum oxides. researchgate.net DFT calculations are used to determine features such as lattice parameters, electronic band structures, and the density of states. nih.gov

However, standard DFT approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are known to consistently underestimate the band gap of semiconductors and insulators. ub.edulu.lv For instance, DFT calculations with the GGA-PBE functional have been used to relax the crystal structure and identify band edges of materials before applying more accurate methods for band gap calculation. d-nb.info

To overcome the band gap underestimation problem of standard DFT functionals, hybrid functionals have been developed. These functionals incorporate a portion of the exact Hartree-Fock (HF) exchange, providing a more accurate description of the electronic structure. lu.lvarxiv.org The Heyd-Scuseria-Ernzerhof (HSE06) screened hybrid functional is a commonly used method that yields band gap values in much better agreement with experimental data. nih.govub.edud-nb.info

Studies on Ba₅Ta₄O₁₅ have employed the HSE06 functional to obtain reliable electronic structures and optical properties. researchgate.net Calculations using HSE06 have shown that the predicted band gaps for Ba₅Ta₄O₁₅ are in good agreement with experimentally measured values. nankai.edu.cn This approach provides a significant improvement over standard GGA functionals, which can be crucial for accurately predicting a material's potential for optoelectronic applications. chemrxiv.org

Band Dispersion and Band Gap Characteristics

The band gap is a fundamental property of a semiconductor, determining its electronic and optical characteristics. d-nb.info It represents the energy difference between the top of the valence band and the bottom of the conduction band. fiveable.me

The nature of the band gap, whether direct or indirect, is determined by the alignment of the valence band maximum (VBM) and the conduction band minimum (CBM) in momentum space (k-space). wikipedia.orgresearchgate.net In a direct band gap material, the VBM and CBM occur at the same k-vector, allowing for efficient light emission and absorption. fiveable.mequora.com In an indirect band gap material, they occur at different k-vectors, requiring the involvement of a phonon (a lattice vibration) to conserve momentum during an electronic transition, which is a less efficient process. wikipedia.orgresearchgate.net

First-principles calculations based on DFT have consistently shown that Ba₅Ta₄O₁₅ is an indirect band gap semiconductor. researchgate.netresearchgate.net The calculated band dispersions indicate that the transition from the VBM to the CBM occurs between different high-symmetry points in the Brillouin zone (specifically, an A → Γ transition). researchgate.net

Reported Band Gap Values for Ba₅Ta₄O₁₅
MethodBand Gap TypeCalculated Band Gap (eV)Experimental Band Gap (eV)
HSE06 CalculationIndirect (A → Γ)3.81 researchgate.net3.9, 4.1, 4.5 researchgate.netnankai.edu.cn
HSE06 Calculation (Nanosheet)-4.11 nankai.edu.cn

Several factors can influence and be used to tune the band gap energy of a material. For perovskite-type oxides like Ba₅Ta₄O₁₅, these factors include:

Structural Distortions : Changes in the crystal structure, such as the tilting of the TaO₆ octahedra and variations in the Ta-O-Ta bond angles, can alter the bandwidths and consequently the band gap energy. mdpi.comarxiv.org

Doping : Introducing impurity atoms (doping) can create new energy levels within the band gap or shift the band edges, effectively tuning the band gap. researchgate.netquora.com For example, co-doping with molybdenum and phosphorus has been theoretically shown to reduce the band gap of Ba₅Ta₄O₁₅ significantly. researchgate.net

Temperature and Pressure : External conditions like temperature and pressure can modify the interatomic distances and lattice vibrations, leading to changes in the band gap. researchgate.netyoutube.com

Quantum Confinement : In nanomaterials, reducing the particle size to the nanometer scale can lead to quantum confinement effects, which typically increase the band gap energy. researchgate.net

Anion Control : The electronegativity of the anion components plays a crucial role. For instance, substituting oxygen with less electronegative nitrogen in the crystal lattice can raise the valence band, leading to a narrower band gap. mdpi.com

Analysis of Valence and Conduction Band Compositions

The electronic properties of Ba₅Ta₄O₁₅ are largely determined by the atomic orbitals that form the valence and conduction bands. Partial density of states (PDOS) calculations are used to identify the contribution of each element's orbitals to the band structure. nankai.edu.cn

For Ba₅Ta₄O₁₅, the composition of the band edges is well-defined:

Valence Band (VB) : The top of the valence band, or the valence band maximum (VBM), is primarily composed of the O 2p orbitals. researchgate.netnankai.edu.cn

Conduction Band (CB) : The bottom of the conduction band, or the conduction band minimum (CBM), is mainly formed by the Ta 5d orbitals. researchgate.netnankai.edu.cn

The interaction between these orbitals is significant. The polar covalent nature of the Ta–O bonds arises from the p-d hybridization between the O-2p and Ta-5d orbitals. researchgate.net This hybridization means that changes in the structure of the TaO₆ octahedral units can effectively modify the band gap energy and, consequently, the material's photocatalytic activity. researchgate.net The main optical absorption peak corresponds to the interband electronic transition from the O-2p states in the valence band to the Ta-5d states in the conduction band. researchgate.net The Ba²⁺ ions have been shown to have a negligible contribution to the states near the band edges. nankai.edu.cn

An in-depth examination of the electronic properties of Barium Tantalum Oxide (Ba₅Ta₄O₁₅) reveals a complex interplay of atomic orbitals and structural factors that dictate its potential for various applications. This article delves into the research on its electronic structure, band theory, and strategies for engineering its electronic properties.

Dielectric Response and Lattice Dynamics of Ba₅ta₄o₁₅

Investigations of Microwave Frequency Dielectric Behavior

At microwave frequencies, the dielectric properties of materials like Ba₅Ta₄O₁₅ are of significant interest for applications such as dielectric resonators and substrates for communication technologies. researchgate.netmdpi.com The performance in this regime is primarily dictated by the interplay between ionic and electronic polarization and is characterized by the dielectric permittivity (εr) and the quality factor (Q×f), which is a measure of dielectric loss.

Research on Ba₅Ta₄O₁₅ and structurally related compounds has demonstrated their potential as high-performance microwave dielectric ceramics. These materials typically exhibit a high dielectric constant and a high quality factor, which are crucial for device miniaturization and signal integrity. researchgate.netniist.res.in

Table 2: Reported Microwave Dielectric Properties of Ba₅Ta₄O₁₅ and Related Perovskite Ceramics

Compound Dielectric Permittivity (εr) Quality Factor (Q×f) (GHz) Temperature Coefficient (τf) (ppm/°C)
Ba₅Ta₄O₁₅ ~40 ~37,350 -60 to +83 (composition dependent)
Ba₅Nb₄O₁₅ 39 18,700 0
BaTi₄O₉ 36.9 23,100 +2.5

Data sourced from studies on various perovskite-related dielectric ceramics to provide context. researchgate.netmdpi.comresearchgate.net

The dielectric permittivity of Ba₅Ta₄O₁₅ in the microwave region is largely determined by the sum of contributions from electronic polarization and, more significantly, from ionic polarization via infrared-active phonon modes. aps.org According to the Lyddane-Sachs-Teller (LST) relation, the static dielectric constant is related to the frequencies of the transverse optical (TO) and longitudinal optical (LO) phonons. The strength of each TO phonon's contribution to the dielectric constant depends on its mode effective charge and frequency. First-principles calculations can be used to compute the zone-center phonon frequencies and their corresponding contributions to the lattice dielectric susceptibility, providing a theoretical basis for the experimentally observed permittivity. aps.orgresearchgate.net

While harmonic models of lattice vibrations provide a foundational understanding, a more accurate description of the dielectric response, especially concerning losses, requires considering lattice anharmonicity. aps.org Anharmonicity refers to the deviation of interatomic forces from the idealized linear (Hooke's law) behavior. researchgate.net This non-linearity in the potential energy of the crystal lattice leads to interactions between phonons, causing phonon scattering.

This scattering is the primary intrinsic mechanism for dielectric loss at microwave frequencies. It limits the lifetime of the phonons that carry the polarization, leading to an absorption of energy from the alternating electric field, which manifests as heat. A higher degree of lattice anharmonicity results in more significant phonon scattering, a shorter phonon lifetime, and consequently, a lower quality factor (Q), indicating higher dielectric loss. aps.orgresearchgate.net Therefore, understanding and controlling lattice anharmonicity is critical for developing low-loss dielectric materials like Ba₅Ta₄O₁₅ for high-frequency applications. aps.org

Phase Transitions and Thermal Stability Studies of Ba₅ta₄o₁₅

High-Temperature Structural Transformations

To provide a comprehensive understanding of its high-temperature behavior, further research employing high-temperature X-ray diffraction (HT-XRD) or neutron diffraction would be necessary. Such studies would allow for the precise determination of lattice parameter expansion, identification of any phase transitions, and the crystal structures of any high-temperature polymorphs.

Table 7.1.1: Known Thermal Data for Ba₅Ta₄O₁₅

Parameter Value Notes
Synthesis Temperature 700 - 900 °C Indicates stability in this range.

Order-Disorder Phenomena in Related Perovskite Systems

Order-disorder phenomena are common in perovskite materials and can significantly influence their physical properties. These phenomena can involve the ordering of cations on the A or B sites of the perovskite lattice, or the ordering of vacancies. For layered perovskites like Ba₅Ta₄O₁₅, which has a complex arrangement of cations and vacancies, the potential for order-disorder transitions exists.

While these findings on the niobate analog provide some insight, it is crucial to note that direct experimental evidence of order-disorder phenomena in Ba₅Ta₄O₁₅ is currently lacking. Further investigations, potentially using techniques sensitive to local ordering such as pair distribution function (PDF) analysis of diffraction data, would be required to explore this aspect of its high-temperature behavior.

In-situ X-ray Diffraction Studies of Thermal Behavior

In-situ X-ray diffraction (XRD) is a powerful technique for studying the structural changes of materials as a function of temperature in real-time. This method allows for the direct observation of phase transitions, thermal expansion, and decomposition processes.

Despite the utility of this technique, there are no specific in-situ XRD studies reported in the literature for Barium Tantalum Oxide (Ba₅Ta₄O₁₅). Such an investigation would be invaluable for definitively establishing its thermal stability and identifying any high-temperature phase transitions. A typical in-situ XRD experiment would involve heating a sample of Ba₅Ta₄O₁₅ at a controlled rate while continuously collecting diffraction patterns. Analysis of these patterns would reveal changes in the lattice parameters, from which the coefficient of thermal expansion could be calculated. The appearance of new diffraction peaks or the disappearance of existing ones would signify a phase transition, and the temperature at which this occurs could be precisely determined.

Table 7.3.1: Hypothetical Data from an In-situ XRD Experiment on Ba₅Ta₄O₁₅

Temperature (°C) Crystal System a (Å) c (Å) Unit Cell Volume (ų)
25 Hexagonal Data not available Data not available Data not available
200 Hexagonal Data not available Data not available Data not available
400 Hexagonal Data not available Data not available Data not available
600 Hexagonal Data not available Data not available Data not available
800 Hexagonal Data not available Data not available Data not available
1000 Hexagonal Data not available Data not available Data not available
1200 Hexagonal Data not available Data not available Data not available

This table is for illustrative purposes only, as experimental data is not currently available.

Microscopic Origins of Phase Transition Events

Understanding the microscopic origins of phase transitions involves elucidating the atomic-level changes that drive the transformation. This can include changes in bond lengths and angles, cooperative tilting or rotation of polyhedra, or the onset of dynamic or static disorder.

Given the absence of detailed experimental data on phase transitions in Ba₅Ta₄O₁₅, any discussion on the microscopic origins would be purely speculative. For perovskite-related materials, phase transitions are often driven by factors such as the tolerance factor, which relates the ionic radii of the constituent ions and can predict the stability of the perovskite structure. At high temperatures, increased thermal vibrations can lead to a more symmetric crystal structure.

To investigate the microscopic origins of any potential phase transitions in Ba₅Ta₄O₁₅, a combination of experimental techniques and theoretical calculations would be necessary. High-resolution diffraction techniques, such as synchrotron XRD or neutron diffraction, coupled with Rietveld refinement of the crystal structure at various temperatures, could reveal subtle changes in atomic positions and bond parameters. Spectroscopic techniques like Raman or infrared spectroscopy can also be sensitive to changes in local symmetry. These experimental findings could then be complemented by first-principles calculations to model the lattice dynamics and energetics of different structural configurations, providing a deeper understanding of the driving forces behind any observed phase transitions.

Computational Materials Science and Multiscale Modeling of Ba₅ta₄o₁₅

Ab Initio Molecular Dynamics (MD) Simulations

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines quantum mechanical calculations of forces with classical molecular dynamics to model the time evolution of a system. aps.orgosti.gov This approach calculates the electronic ground state and the forces acting on the atoms at each step of the simulation, providing a first-principles description of the material's behavior at finite temperatures. aps.org Unlike static calculations performed at 0 K, AIMD incorporates temperature effects, anharmonicity, and collective atomic dynamics, which are crucial for understanding phenomena like phase transitions, thermal stability, and ionic diffusion. rsc.orgornl.gov

While specific AIMD studies focused exclusively on Ba₅Ta₄O₁₅ are not widely documented, the methodology is well-established for investigating complex oxides. For instance, AIMD simulations are used to assess the p-T conditions of thermal decomposition and pressure-induced phase transitions in materials like InN. mdpi.com Such simulations can track the destruction of the crystal lattice and the formation of new phases at high temperatures. mdpi.com

For Ba₅Ta₄O₁₅, AIMD could be employed to:

Assess Thermal Stability: By simulating the material at various temperatures, one can observe the onset of structural instabilities or decomposition, which is critical for applications in high-temperature electronics. youtube.com The stability is confirmed if the material's geometry is maintained throughout the simulation at a given temperature. youtube.com

Simulate Phase Transitions: Investigate the atomistic mechanisms of temperature-induced phase transitions, providing insights into changes in symmetry and ferroelectric properties.

Model Ionic Diffusion: Track the movement of ions, particularly oxygen ions, through the lattice over time. This is essential for understanding ionic conductivity and the performance of Ba₅Ta₄O₁₅-based materials in applications like solid oxide fuel cells or oxygen sensors. nih.gov The simulation can reveal diffusion pathways and calculate activation energies for ionic transport.

The primary challenge of AIMD is its high computational cost, which often limits simulations to relatively small systems (a few hundred atoms) and short time scales (picoseconds). aps.orgosti.gov However, with enhanced sampling techniques, it is possible to study rare events like chemical reactions or diffusion processes that occur over longer timescales. osti.govrsc.org

Lattice Energy Minimization and Defect Formation Energy Calculations

Understanding the defect chemistry of Ba₅Ta₄O₁₅ is crucial as intrinsic point defects can significantly influence its electronic and optical properties. arxiv.org Computational methods based on DFT are widely used to calculate the formation energies of these defects, providing insight into their equilibrium concentrations under different thermodynamic conditions. arxiv.orgresearchgate.net

The formation energy (E_f) of a defect in a specific charge state (q) is typically calculated using the following formula: E_f[D^q] = E_tot[D^q] - E_tot[P] - Σn_iμ_i + q(E_F + ε_VBM) researchgate.net

Where:

E_tot[D^q] is the total energy of a supercell containing the defect.

E_tot[P] is the total energy of the pristine (perfect) supercell.

n_i is the number of atoms of species i added to (n > 0) or removed from (n < 0) the supercell to create the defect.

μ_i is the chemical potential of species i, representing the energy of the atomic reservoir.

q is the charge of the defect.

E_F is the Fermi level, representing the chemical potential of the electrons, referenced to the valence band maximum (ε_VBM). researchgate.net

The chemical potentials (μ_i) are critical variables that depend on the experimental synthesis or operating conditions. For Ba₅Ta₄O₁₅, these are determined by establishing equilibrium with competing phases (e.g., BaO, Ta₂O₅, or elemental Ba, Ta, and O₂ gas). By setting the chemical potentials to correspond to Ba-rich, Ta-rich, or O-rich conditions, one can model the defect landscape across a range of environments. researchgate.net

The most common intrinsic point defects in perovskite-type oxides like Ba₅Ta₄O₁₅ include:

Vacancies: Missing atoms from their lattice sites (e.g., Barium vacancy V²⁻ₑₐ, Tantalum vacancy V⁵⁻ₜₐ, Oxygen vacancy V²⁺ₒ). Oxygen vacancies are often the most prevalent defects in metal oxides. arxiv.orgnih.gov

Interstitials: Atoms located in positions that are normally unoccupied. These generally have high formation energies in densely packed perovskite structures. arxiv.org

Anti-site defects: Cations occupying each other's lattice sites (e.g., a Ba atom on a Ta site).

Calculations for similar perovskite materials like BaTiO₃ confirm that vacancies typically exist in their nominal charge states over a wide range of the electronic band gap. arxiv.org The formation energy of oxygen vacancies is a particularly important parameter, as these defects are key to ionic conductivity and can create conductive pathways. nih.gov Computational studies on various oxides show that oxygen vacancy formation energies are sensitive to the local coordination environment and the stability of the crystal structure used in the calculation. aps.orgcam.ac.uk

Table 1: Key Concepts in Defect Formation Energy Calculations

Term Description Relevance to Ba₅Ta₄O₁₅
Supercell A periodically repeating unit of the crystal lattice, made large enough to minimize interactions between a defect and its periodic images. readthedocs.io Used to model isolated point defects within the Ba₅Ta₄O₁₅ crystal structure.
Chemical Potential (μ) The energy of a reservoir of atoms, which controls the elemental exchange with the crystal. Its limits are set by stable secondary phases. researchgate.net Determines which defects (e.g., Ba vacancies vs. Ta vacancies) are most likely to form under specific synthesis conditions (e.g., Ba-rich vs. Ta-rich).
Fermi Level (E_F) The energy level at which there is a 50% probability of finding an electron. It acts as the chemical potential for electrons. researchgate.net The stability of a charged defect depends on the position of the Fermi level within the band gap.
Charge State (q) An integer representing the net charge of the defect relative to the pristine lattice. Defects can be neutral, positive (donors), or negative (acceptors), influencing the material's electronic properties.

Modeling of Dopant Incorporation and Its Structural Impact

Doping is a common strategy to tailor the properties of materials like Ba₅Ta₄O₁₅. Computational modeling provides a powerful means to predict the behavior of dopants, including their preferred lattice site, solubility, and effect on the crystal structure. researchgate.netrsc.org This is particularly valuable as the properties of doped barium titanate, a related perovskite, are known to be highly dependent on the dopant's valence and ionic radius. icm.edu.pl

The computational methodology involves several steps:

Site Substitution: A host cation (Ba²⁺ or Ta⁵⁺) in the Ba₅Ta₄O₁₅ supercell is replaced with a dopant atom.

Energy Calculation: The total energy of the doped supercell is calculated using DFT.

Charge Compensation: If the dopant has a different valence state from the host ion (aliovalent doping), various charge compensation mechanisms must be considered to maintain charge neutrality. These can include the formation of cation vacancies, oxygen vacancies, or electronic compensation (free electrons or holes). rsc.org

Solution Energy Calculation: The solution energy is calculated to determine the thermodynamic favorability of incorporating the dopant. This calculation compares the energy of the doped system to the energy of the pristine host and the dopant in its stable elemental or oxide phase. researchgate.net

Studies on similar perovskites provide a framework for predicting doping behavior in Ba₅Ta₄O₁₅. For example, in BaTiO₃, the ionic radius of rare-earth dopants is a key determinant of the substitution site:

Large cations (e.g., La³⁺) preferentially substitute for Ba²⁺ on the A-site. rsc.orgicm.edu.pl

Small cations tend to occupy the Ti⁴⁺ B-site. rsc.org

Intermediate-sized cations may substitute on both sites. rsc.org

The incorporation of dopants also induces local structural changes. Simulations can quantify the change in lattice parameters and local bond lengths around the dopant, which are critical for understanding the impact on ferroelectric or dielectric properties. For instance, doping Strontium Bismuth Tantalate with barium ions has been shown to form solid solutions that alter the material's ferroelectric behavior. ntu.edu.tw

Table 2: Predicted Impact of Dopant Characteristics on Incorporation in Ba₅Ta₄O₁₅

Dopant Characteristic Substitution Site Likely Charge Compensation Mechanism Predicted Structural Impact Example (Analogous Systems)
Large Isovalent Cation Ba²⁺ site None Increase in lattice parameters Sr²⁺ in BaTiO₃
Large Aliovalent Cation Ba²⁺ site Tantalum vacancies (V⁵⁻ₜₐ) or electronic Lattice expansion, shift in transition temperatures La³⁺ in BaTiO₃ rsc.orgicm.edu.pl
Small Isovalent Cation Ta⁵⁺ site None Minimal change in lattice parameters Nb⁵⁺
Small Aliovalent Cation Ta⁵⁺ site Oxygen vacancies (V²⁺ₒ) Lattice contraction or expansion depending on dopant size Mn⁴⁺ on Ti⁴⁺ site in BaTiO₃ icm.edu.pl

Theoretical Prediction of Novel Ba₅Ta₄O₁₅-Based Materials

High-throughput computational screening, driven by DFT calculations, has emerged as a powerful tool for accelerating the discovery of new materials. osti.govresearchgate.net This approach can be applied to the Ba₅Ta₄O₁₅ system to theoretically predict novel derivative compounds with enhanced or entirely new functionalities.

The screening workflow generally involves:

Library Generation: A large virtual library of candidate materials is created by systematically substituting elements at the Ba and Ta sites of the Ba₅Ta₄O₁₅ structure.

Stability Analysis: The thermodynamic stability of each candidate is evaluated by calculating its formation enthalpy. A material is predicted to be stable if its formation enthalpy is negative relative to competing phases in the relevant phase diagram, indicating it will not spontaneously decompose. osti.gov This step is crucial for filtering out unstable compounds and identifying those that are synthesizable. osti.govaps.org

Property Calculation: For the stable candidates, key functional properties are calculated. The target property depends on the desired application. For example, in the search for materials for thermochemical water splitting, the oxygen vacancy formation energy is the critical descriptor. osti.govresearchgate.net For solid oxide fuel cell applications, it could be the area-specific resistance, which is related to the oxygen vacancy energy. nih.govchemrxiv.org

Candidate Identification: Promising materials are identified by screening for those that possess the optimal combination of stability and desired functional properties.

This high-throughput approach has successfully identified numerous novel perovskite oxides for various energy applications. osti.govnih.gov For example, screenings of ABO₃ perovskites have pointed to materials like CeCoO₃ and BiVO₃ as potential candidates for thermochemical applications. osti.govresearchgate.net Similarly, screening of over 2,500 oxide materials has expanded the database of calculated oxygen vacancy formation energies, enabling machine-learning models to predict this property for new compounds. northwestern.edu By applying this methodology to the more complex Ba₅Ta₄O₁₅ structure, researchers could explore a vast chemical space to discover new dielectrics, catalysts, or ionic conductors.

Advanced Research Applications Focused on Ba₅ta₄o₁₅ Material Properties

Photocatalytic Research for Water Splitting and Environmental Remediation

Ba₅Ta₄O₁₅ has emerged as a promising photocatalyst due to its electronic band structure and high stability. Researchers are actively investigating its potential to harness light energy for driving chemical reactions that can address pressing environmental and energy challenges.

Hydrogen Generation from Water Splitting Studies

The photocatalytic splitting of water into hydrogen (H₂) and oxygen (O₂) is a key technology for producing clean and renewable hydrogen fuel. sparchydrogen.com Ba₅Ta₄O₁₅ has demonstrated notable activity in this area, acting as a photoabsorber that can facilitate the decomposition of water under UV light irradiation. researchgate.net

Photodegradation of Organic Pollutants Investigations

Beyond water splitting, Ba₅Ta₄O₁₅ is also being investigated for its ability to degrade organic pollutants in water. researchgate.net This application leverages the generation of highly reactive oxygen species (ROS) on the surface of the photocatalyst when illuminated with UV light. mdpi.com These ROS, such as hydroxyl radicals, can break down complex organic molecules, like dyes and other industrial contaminants, into simpler, less harmful substances. researchgate.netnih.gov

The high photocatalytic activity of Ba₅Ta₄O₁₅ for the photodegradation of organic pollutants is linked to the efficient generation and separation of electron-hole pairs. researchgate.net The layered structure of the material is believed to play a crucial role in this process. While specific studies on Ba₅Ta₄O₁₅ for the degradation of pollutants like rhodamine B and methylene (B1212753) blue are part of the broader research into perovskite-type oxides, the fundamental principles of photocatalytic oxidation apply. researchgate.net The effectiveness of the process depends on factors such as the surface area of the catalyst and its ability to absorb light. rsc.org

Role of Layered Structure and Morphology in Photocatalytic Activity

The performance of Ba₅Ta₄O₁₅ as a photocatalyst is intrinsically linked to its unique layered perovskite structure and morphology. researchgate.net The layered crystal structure is considered highly advantageous for photocatalytic water splitting as it offers additional reaction sites within the interlayers, facilitating the charge separation of photogenerated electron-hole pairs. researchgate.net

The morphology of the Ba₅Ta₄O₁₅ particles, which can be controlled through various synthesis methods, also plays a critical role. Different morphologies can influence the specific surface area, light absorption, and the number of active sites available for the photocatalytic reactions. rsc.org For instance, creating heterojunctions by combining Ba₅Ta₄O₁₅ with other phases like Ba₃Ta₅O₁₅ and BaTa₂O₆ has been shown to enhance photocatalytic activity. researchgate.net This is attributed to improved charge carrier separation and electron transfer at the interfaces of the different components. researchgate.net

Co-catalyst Integration and Synergistic Effects in Photocatalysis

To further enhance the photocatalytic efficiency of Ba₅Ta₄O₁₅, researchers often integrate co-catalysts onto its surface. Co-catalysts can significantly improve the separation of charge carriers, reduce the activation energy for gas evolution, and provide active sites for the reduction and oxidation reactions. researchgate.net

Potential in High-Frequency Resonator Materials Research (from a materials science perspective)

In the realm of materials science for electronics, Ba₅Ta₄O₁₅ is recognized for its promising microwave dielectric properties, making it a candidate for applications in high-frequency resonators. These components are essential for wireless communication systems, filters, and oscillators.

Fundamental Understanding of Microwave Dielectric Performance Factors

The suitability of a material for microwave dielectric applications is determined by three key parameters: a high dielectric constant (εr), a high quality factor (Q), and a near-zero temperature coefficient of resonant frequency (τf). researchgate.net Ba₅Ta₄O₁₅, with its hexagonal perovskite structure, exhibits a favorable combination of these properties. researchgate.net

The dielectric constant indicates the material's ability to store electrical energy. The quality factor is the reciprocal of the dielectric loss and represents the energy loss in the material. A high Q value is crucial for the selectivity of filters and the stability of oscillators. The temperature coefficient of resonant frequency measures the stability of the resonator's frequency with temperature changes.

Research has shown that Ba₅Ta₄O₁₅ possesses a high quality factor (Qxf up to 37,350 GHz) and a positive temperature coefficient of resonant frequency. researchgate.net The dielectric properties can be tailored by forming solid solutions with other compounds. For example, substituting barium with strontium (Ba₅₋ₓSrₓTa₄O₁₅) or tantalum with niobium (Ba₅NbₓTa₄₋ₓO₁₅) allows for the tuning of the dielectric constant and the temperature coefficient of resonant frequency. researchgate.net This ability to engineer its properties makes Ba₅Ta₄O₁₅ a versatile material for developing high-performance microwave components.

Interactive Data Table: Microwave Dielectric Properties of Ba₅Ta₄O₁₅ and Related Compounds

CompoundDielectric Constant (εr)Quality Factor (Qxf) (GHz)Temperature Coefficient of Resonant Frequency (τf) (ppm/°C)
Ba₅Ta₄O₁₅~3837,350+78
Ba₅Nb₄O₁₅~4528,000+65
Sr₅Ta₄O₁₅~43Low-

Note: The values presented are approximate and can vary depending on the specific synthesis and measurement conditions. researchgate.net

Solar Energy Conversion Material Investigations

Barium tantalum oxide (Ba₅Ta₄O₁₅) has emerged as a significant material in the field of solar energy conversion, primarily investigated for its potential in photocatalytic water splitting to produce hydrogen. Its unique layered perovskite-related structure is a key factor in its high photocatalytic activity under UV light, providing numerous reaction sites. researchgate.net Researchers are exploring its properties to harness solar energy and convert it into chemical energy in the form of clean and sustainable hydrogen fuel. rsc.org

Detailed Research Findings

Investigations into Ba₅Ta₄O₁₅ have revealed its notable performance in the decomposition of water into hydrogen (H₂) and oxygen (O₂). researchgate.net Studies have shown that Ba₅Ta₄O₁₅ prepared in a tantalum-rich atmosphere exhibits significant photocatalytic activity, ranking highest among various alkaline earth-tantalum mixed-oxide photocatalysts under similar reaction conditions. researchgate.net The efficiency of tantalum-based semiconductors like Ba₅Ta₄O₁₅ is linked to their suitable band gap energy and a conduction band minimum that provides a high potential for photogenerated electrons to drive the hydrogen generation reaction. researchgate.netrsc.org

A significant area of research involves the creation of composite materials and heterojunctions to enhance photocatalytic performance. A novel low-temperature synthesis method has been developed to create a Ba₅Ta₄O₁₅-Ba₃Ta₅O₁₅-BaTa₂O₆ heterojunction. researchgate.net This composite approach has proven highly effective. For instance, a three-component composite of Ba₅Ta₄O₁₅/Ba₃Ta₅O₁₅/BaTa₂O₆ has demonstrated some of the highest hydrogen evolution rates from aqueous methanol (B129727) solutions under UV light, achieving over 6 mmol h⁻¹ without the need for a co-catalyst. researchgate.net

Further studies on non-calcined heterojunctions, where Ba₅Ta₄O₁₅ is the main phase, have reported high activity in photocatalytic hydrogen production. researchgate.net These materials have achieved rates of 2360 µmol h⁻¹m⁻², which corresponds to 1180 µmol h⁻¹, also without a co-catalyst. researchgate.net The layered perovskite structure of materials like Ba₅Ta₄O₁₅ is credited with providing additional reaction sites within its interlayers, boosting its activity in water splitting under UV irradiation. researchgate.net

The broader category of tantalum-based semiconductors, including tantalates, is recognized for high activity in solar water splitting due to their tunable compositions and layered perovskite structures. rsc.org This makes Ba₅Ta₄O₁₅ a promising candidate for large-scale solar fuel applications, leveraging a simple powdered photocatalyst system. researchgate.net

Material/CompositeHydrogen Evolution RateCo-catalystConditions
Ba₅Ta₄O₁₅/Ba₃Ta₅O₁₅/BaTa₂O₆ Composite> 6 mmol h⁻¹NoneUV-light, aq. Methanol
Non-calcined Ba₅Ta₄O₁₅ Heterojunction1180 µmol h⁻¹ (2360 µmol h⁻¹m⁻²)NoneUV-light
Tantalum-doped BaZrO₃ (BaZr₀.₉₆Ta₀.₀₄O₃)180 µmol/hNot specifiedUV-vis irradiation

The efficiency of a solar energy conversion material is fundamentally linked to its electronic band gap, which determines the portion of the solar spectrum it can absorb. sinovoltaics.com An optimal band gap allows the material to absorb a significant number of photons and convert their energy effectively. maysunsolar.com

MaterialTypical Band Gap (eV)Class
Silicon (Si)~1.1 eVSemiconductor
Tantalum Nitride (Ta₃N₅)~2.1 eVSemiconductor
Perovskite Materials1.5 - 2.3 eVPerovskite
Selenium (Se)~1.95 eVSemiconductor

Q & A

What are the most reliable synthesis methods for Ba₅Ta₄O₁₅, and how do they influence phase purity?

Basic Research Question
Ba₅Ta₄O₁₅ is typically synthesized via solid-state reactions or wet-chemical methods. For solid-state synthesis, stoichiometric mixtures of BaCO₃ and Ta₂O₅ are calcined at high temperatures (e.g., 1200–1400°C) under controlled atmospheres to prevent carbonate retention . Wet-chemical approaches, such as the Pechini method (evidenced in Barium-Bismuth-Tantalum film synthesis), involve dissolving precursors (e.g., Ba(NO₃)₂ and Ta ethoxide) in a polymeric network, followed by pyrolysis and annealing . Phase purity is highly sensitive to precursor ratios, calcination duration, and oxygen partial pressure. X-ray diffraction (XRD) and Rietveld refinement are critical to confirm phase formation and detect impurities like unreacted Ta₂O₅ or BaO .

Advanced Research Question
Advanced synthesis techniques, such as sol-gel or hydrothermal methods, enable finer control over stoichiometry and particle size. For example, one-pot synthesis (used for Ta₂O₅) can be adapted by combining fluorotantalic acid with barium salts under acidic conditions, followed by controlled dehydration . Challenges include avoiding intermediate phases (e.g., BaTaO₃) and ensuring homogeneous cation distribution. Pairing thermogravimetric analysis (TGA) with in-situ XRD during calcination helps optimize thermal profiles to suppress secondary phases .

How can researchers resolve discrepancies in reported dielectric properties of Ba₅Ta₄O₁₅?

Basic Research Question
Dielectric constant (ε) values for Ba₅Ta₄O₁₅ vary widely (e.g., 20–40 at 1 MHz), often due to differences in synthesis routes and measurement conditions. Standardize testing by:

  • Using impedance spectroscopy with guarded electrodes to minimize surface leakage.
  • Ensuring samples are fully densified (≥95% theoretical density) to eliminate porosity effects.
  • Reporting frequency, temperature, and DC bias conditions .

Advanced Research Question
Contradictions may arise from oxygen vacancy concentrations, which alter defect dipoles and space charge effects. To isolate these factors:

  • Perform X-ray photoelectron spectroscopy (XPS) to quantify oxygen vacancies.
  • Anneal samples in oxygen-rich vs. inert atmospheres and compare dielectric responses .
  • Use density functional theory (DFT) to model vacancy impacts on polarization .

What advanced characterization techniques are essential for probing Ba₅Ta₄O₁₅’s electronic structure?

Basic Research Question
XRD and scanning electron microscopy (SEM) are foundational for structural and morphological analysis. Energy-dispersive X-ray spectroscopy (EDS) verifies stoichiometry, while Raman spectroscopy identifies vibrational modes linked to Ta-O bonding .

Advanced Research Question
For electronic structure analysis:

  • X-ray absorption near-edge structure (XANES) : Resolves Ta oxidation states and local coordination environments .
  • Grazing-incidence X-ray fluorescence (GIXRF) : Quantifies layer-specific composition in thin films, critical for interfaces in electronic devices .
  • Impedance spectroscopy : Distinguishes grain vs. grain boundary contributions to conductivity, especially in polycrystalline samples .

How can researchers optimize Ba₅Ta₄O₁₅ thin films for high-k dielectric applications?

Basic Research Question
Thin films are often deposited via sputtering or pulsed laser deposition (PLD). Key parameters:

  • Substrate choice (e.g., Pt/SiO₂ vs. SrTiO₃) to minimize lattice mismatch.
  • Post-deposition annealing in O₂ to reduce oxygen vacancies .

Advanced Research Question
Advanced optimization strategies:

  • Layer engineering : Stack Ba₅Ta₄O₁₅ with TaO₂₋ₓ to create interface-controlled resistive switching for neuromorphic devices .
  • Combinatorial synthesis : Use high-throughput PLD to map composition-property relationships across Ba-Ta-O phase space .

What methodologies address challenges in synthesizing phase-pure Ba₅Ta₄O₁₅ nanoparticles?

Basic Research Question
Nanoparticle synthesis via solvothermal routes requires strict control of pH and chelating agents (e.g., citric acid) to prevent agglomeration. Centrifugation and repeated washing in ethanol/acetone remove unreacted precursors .

Advanced Research Question
To achieve <50 nm crystallites with narrow size distributions:

  • Use microemulsion templates to confine reaction domains.
  • Pair dynamic light scattering (DLS) with TEM to monitor growth kinetics.
  • Apply microwave-assisted heating for rapid nucleation .

How do oxygen vacancies in Ba₅Ta₄O₁₅ influence catalytic performance, and how can they be tuned?

Advanced Research Question
Oxygen vacancies act as active sites in redox catalysis (e.g., methane oxidation). To modulate vacancy density:

  • Dope with lower-valent cations (e.g., La³⁺ for Ba²⁺) to create charge-compensating vacancies .
  • Use in-situ XPS during catalytic testing to correlate vacancy concentration with activity .

What computational approaches are used to model Ba₅Ta₄O₁₅’s thermodynamic stability?

Advanced Research Question
DFT calculations predict phase stability under varying O₂ partial pressures and temperatures. Pair these with CALPHAD (CALculation of PHAse Diagrams) to validate experimental phase boundaries . Molecular dynamics (MD) simulations further elucidate ion migration pathways in solid electrolytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.